REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C>ClCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:1][C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH:4][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6|
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
170 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
3.13 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
12.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
12.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting suspension was stirred under at room temperature under a dry ambient atmosphere 50 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
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Type
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STIRRING
|
Details
|
the slurry was stirred for 12 h
|
Duration
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12 h
|
Type
|
FILTRATION
|
Details
|
The mixture was again filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was re-dissolved in EtOAc
|
Type
|
CUSTOM
|
Details
|
chromatographed (15% EtOAc/hexanes)
|
Reaction Time |
50 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC2=CC=CC=C2)C=C(C(=C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |